1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol
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Overview
Description
1-(5,6-Di-p-tolylpyrazin-2-yl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development . The compound 1-(5,6-Di-p-tolylpyrazin-2-yl)piperidin-4-ol features a piperidine ring substituted with a pyrazine moiety and two p-tolyl groups, making it a complex and potentially bioactive molecule .
Preparation Methods
The synthesis of 1-(5,6-Di-p-tolylpyrazin-2-yl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminopyrazine with p-tolualdehyde in the presence of a suitable catalyst can yield the desired pyrazine derivative. This intermediate can then be reacted with piperidin-4-ol under basic conditions to form the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1-(5,6-Di-p-tolylpyrazin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(5,6-Di-p-tolylpyrazin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(5,6-Di-p-tolylpyrazin-2-yl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Matrine: Exhibits antimicrobial and anticancer activities.
Berberine: Used for its antimicrobial and anti-inflammatory effects.
Tetrandine: Shows potential in treating various types of cancers.
The uniqueness of 1-(5,6-Di-p-tolylpyrazin-2-yl)piperidin-4-ol lies in its specific substitution pattern and the combination of functional groups, which can lead to distinct biological activities and synthetic applications .
Properties
CAS No. |
88300-50-9 |
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Molecular Formula |
C23H25N3O |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-[5,6-bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C23H25N3O/c1-16-3-7-18(8-4-16)22-23(19-9-5-17(2)6-10-19)25-21(15-24-22)26-13-11-20(27)12-14-26/h3-10,15,20,27H,11-14H2,1-2H3 |
InChI Key |
KPKVGMLYFXMGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=C(C=C3)C)N4CCC(CC4)O |
Origin of Product |
United States |
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